molecular formula C11H12N2O2 B8363950 3-(6-Cyano-2-pyridyl)propyl acetate CAS No. 501379-26-6

3-(6-Cyano-2-pyridyl)propyl acetate

Cat. No.: B8363950
CAS No.: 501379-26-6
M. Wt: 204.22 g/mol
InChI Key: DEQHDLYVOWHXHZ-UHFFFAOYSA-N
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Description

3-(6-Cyano-2-pyridyl)propyl acetate is a pyridine derivative characterized by a cyano group at the 6-position of the pyridine ring and an acetate ester attached via a three-carbon propyl chain. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the cyano group and ester functionality, which may influence solubility, reactivity, and biological activity.

Properties

CAS No.

501379-26-6

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(6-cyanopyridin-2-yl)propyl acetate

InChI

InChI=1S/C11H12N2O2/c1-9(14)15-7-3-6-10-4-2-5-11(8-12)13-10/h2,4-5H,3,6-7H2,1H3

InChI Key

DEQHDLYVOWHXHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1=NC(=CC=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) Halogenated Pyridines
  • Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate (CAS entry from ): Features a chloro substituent at the 6-position and a pivalamido group at the 5-position. The pivalamido group introduces steric bulk, reducing solubility in polar solvents .
  • Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate (): Bromine at the 6-position and chlorine at the 2-position create a highly electron-deficient pyridine ring. Bromine’s larger atomic radius may lead to distinct crystal packing compared to cyano-substituted analogs .
(b) Fluorinated Pyridines
  • (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate (): Combines cyano and fluoro substituents, enhancing both electron-withdrawing effects and metabolic stability. The fluorine atom may improve bioavailability compared to non-halogenated derivatives .

Ester Chain Modifications

(a) Methyl Acrylate Derivatives
  • Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate (): The methyl ester and acrylate backbone shorten the alkyl chain compared to the propyl acetate group in the target compound.
(b) Acetate vs. Other Ester Groups
  • 3-{2-(1-Azulyl)ethoxy}propyl acetate (): Contains an azulene moiety linked via an ethoxypropyl chain to acetate. The azulene group introduces aromaticity and UV-vis absorption properties absent in cyano-pyridyl derivatives .

Functional Group Additions

  • 3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one acetate (CAS 1346575-64-1, ): Features an aminomethyl group and a propyl chain on a pyridinone core. The pyridinone ring (vs. pyridine) increases hydrogen-bonding capacity, enhancing solubility in aqueous media. The acetate group here may act as a protecting group for the amine during synthesis .

Comparative Data Table

Compound Name Pyridine Substituents Ester/Chain Type Key Properties/Applications Reference
3-(6-Cyano-2-pyridyl)propyl acetate 6-CN, 2-pyridyl Propyl acetate Moderate polarity, undefined bioactivity
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate 6-Cl, 5-pivalamido Methyl acrylate High electrophilicity, steric hindrance
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate 6-CN, 5-F Methyl acrylate Enhanced metabolic stability
3-(Aminomethyl)-6-methyl-4-propylpyridin-2(1H)-one acetate 6-CH3, 4-propyl, 2-one Acetate High aqueous solubility

Research Implications and Gaps

  • The cyano group in 3-(6-Cyano-2-pyridyl)propyl acetate likely confers reactivity akin to nitriles in other pyridine derivatives, such as participation in cycloaddition or hydrolysis reactions.
  • Limited evidence on this specific compound necessitates extrapolation from analogs.
  • Further studies should explore synthesis routes, stability under physiological conditions, and interactions with biological targets.

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